molecular formula C7H9Br2N B2504920 4-(1-Bromoethyl)pyridine hydrobromide CAS No. 89694-53-1

4-(1-Bromoethyl)pyridine hydrobromide

Cat. No.: B2504920
CAS No.: 89694-53-1
M. Wt: 266.964
InChI Key: YZJUUOYKLMNCDH-UHFFFAOYSA-N
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Description

4-(1-Bromoethyl)pyridine hydrobromide is a substituted pyridine compound with the molecular formula C7H9Br2N. It is commonly used in organic synthesis due to its reactivity and ability to form various derivatives. This compound is known for its applications in the preparation of complex molecules in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(1-Bromoethyl)pyridine hydrobromide can be synthesized through the bromination of 4-ethylpyridine. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination processes. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The product is then purified through crystallization or distillation to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

4-(1-Bromoethyl)pyridine hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized to form pyridine N-oxides or reduced to form corresponding pyridines.

    Coupling Reactions: It can be used in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 4-(1-azidoethyl)pyridine or 4-(1-thioethyl)pyridine can be formed.

    Oxidation Products: Pyridine N-oxides are common products.

    Reduction Products: The corresponding pyridines are formed upon reduction.

Scientific Research Applications

4-(1-Bromoethyl)pyridine hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.

    Medicine: It is involved in the synthesis of potential drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: The compound is used in the production of specialty chemicals and advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-(1-Bromoethyl)pyridine hydrobromide involves its reactivity as an electrophile. The bromine atom attached to the ethyl group makes the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used in the reaction.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)pyridine hydrobromide
  • 4-(Chloromethyl)pyridine hydrochloride
  • 4-(Fluoromethyl)pyridine hydrochloride

Uniqueness

4-(1-Bromoethyl)pyridine hydrobromide is unique due to its specific substitution pattern and reactivity. Compared to other similar compounds, it offers distinct advantages in terms of selectivity and yield in synthetic reactions. Its ability to form stable intermediates and products makes it a valuable compound in various chemical and pharmaceutical applications.

Properties

IUPAC Name

4-(1-bromoethyl)pyridine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN.BrH/c1-6(8)7-2-4-9-5-3-7;/h2-6H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJUUOYKLMNCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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